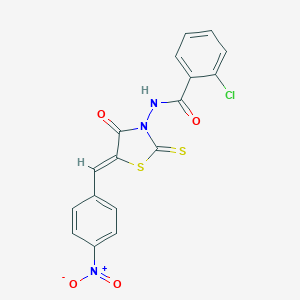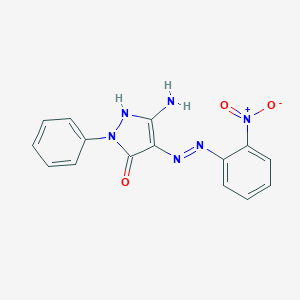![molecular formula C22H24N2O3 B382313 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B382313.png)
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methyl-N-[4-(propan-2-yl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methyl-N-[4-(propan-2-yl)phenyl]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an isoindoline core, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methyl-N-[4-(propan-2-yl)phenyl]butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindoline Core: This can be achieved through the cyclization of phthalic anhydride with an amine.
Attachment of the Isopropylphenyl Group:
Formation of the Final Amide: The final step involves the formation of the amide bond through a condensation reaction with the appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methyl-N-[4-(propan-2-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoindoline core.
Substitution: The isopropylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methyl-N-[4-(propan-2-yl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methyl-N-[4-(propan-2-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenyl-3-methylbutanamide
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-3-methylbutanamide
Uniqueness
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methyl-N-[4-(propan-2-yl)phenyl]butanamide is unique due to the presence of the isopropylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Propiedades
Fórmula molecular |
C22H24N2O3 |
|---|---|
Peso molecular |
364.4g/mol |
Nombre IUPAC |
2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C22H24N2O3/c1-13(2)15-9-11-16(12-10-15)23-20(25)19(14(3)4)24-21(26)17-7-5-6-8-18(17)22(24)27/h5-14,19H,1-4H3,(H,23,25) |
Clave InChI |
FKYNBCQTYKZHKD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Quinolinedione 5-{[2-chloro-5-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B382230.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B382231.png)
![10-chloro-2-(3-methoxypropyl)benzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione](/img/structure/B382233.png)


![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-{4-nitrophenyl}hexanamide](/img/structure/B382237.png)
![7-[2-(Naphthalen-1-yl)hydrazin-1-ylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5(13),8-dien-6-one](/img/structure/B382240.png)
![5-chloro-4-(4-chlorophenyl)-2-[(3,5-dichloro-4-pyridinyl)diazenyl]-N-phenyl-3-thiophenamine](/img/structure/B382241.png)

![3-(4-(dimethylamino)phenyl)-5-phenyl-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B382247.png)
![4-[(2-{2-Nitro-5-methylphenoxy}ethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382250.png)
![Ethyl 2-[(1-naphthylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382251.png)
![Diethyl 3-methyl-5-{[3-(1-piperidinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B382252.png)
![2-methyl-N-[2,2,2-trichloro-1-(1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B382253.png)
